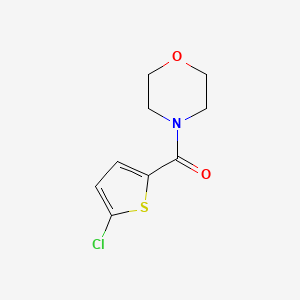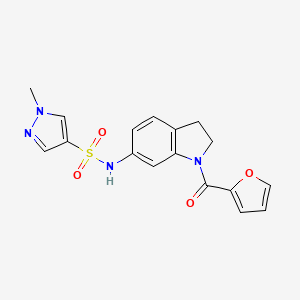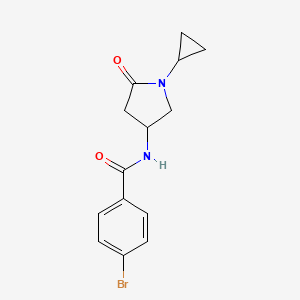
5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can influence how the compound is handled, stored, and used .作用机制
The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is not fully understood, but it is believed to involve the formation of covalent bonds with target biomolecules. This compound contains a chloromethyl group, which can react with nucleophilic groups, such as amino and thiol groups, present in proteins and other biomolecules. This reaction can lead to the modification of the target molecule's structure and function, which can result in biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and target biomolecule. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and bacteria, and to modulate the activity of enzymes and receptors involved in neurological disorders. In material science, this compound has been used to produce materials with enhanced mechanical, optical, and electronic properties. In biochemistry, this compound has been employed as a labeling agent for the detection and quantification of biomolecules in complex mixtures.
实验室实验的优点和局限性
The advantages of using 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride in lab experiments include its high yield and purity, its versatility as a building block for the synthesis of functionalized materials, and its potential as a tool for the labeling and detection of biomolecules. However, this compound also has some limitations, such as its potential toxicity and reactivity towards non-target biomolecules. Therefore, caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for the research and development of 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride. These include:
1. Further investigation of its mechanism of action and its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders.
2. Optimization of the synthesis method to improve yield, purity, and scalability.
3. Exploration of its applications in material science, such as the production of functionalized polymers and materials with unique properties.
4. Development of new labeling and detection techniques using this compound as a tool.
5. Investigation of its potential toxicity and reactivity towards non-target biomolecules, and the development of strategies to mitigate these effects.
In conclusion, this compound is a versatile and promising compound with potential applications in various fields. Its synthesis method has been optimized and validated, and its mechanism of action and biochemical and physiological effects have been studied. However, further research is needed to fully understand its potential and limitations, and to develop new applications and techniques using this compound.
合成方法
The synthesis of 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride involves the reaction of 1-ethyl-1H-1,2,3-triazole with chloromethyl chloroformate in the presence of a base. The reaction proceeds smoothly, and the product is obtained in high yield and purity. This method has been optimized and validated by several research groups, and it is considered a reliable and efficient way to produce this compound.
科学研究应用
5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and materials with unique properties. In biochemistry, this compound has been employed as a tool for the labeling and detection of biomolecules, such as proteins and nucleic acids.
安全和危害
属性
IUPAC Name |
5-(chloromethyl)-1-ethyltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSSAPYOMXIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909317-30-1 |
Source


|
| Record name | 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)



![N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide](/img/structure/B2923305.png)


![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)

![Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2923315.png)
![N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923316.png)
![N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2923317.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2923318.png)